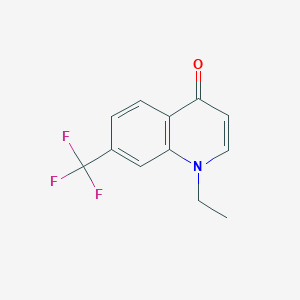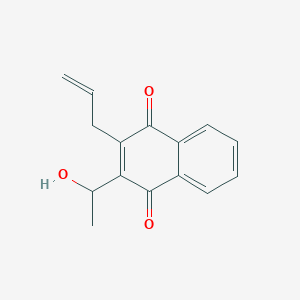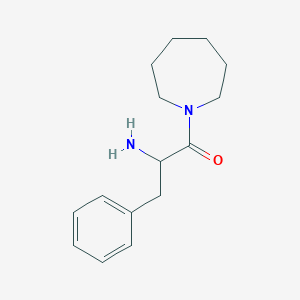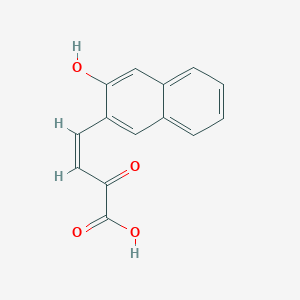![molecular formula C13H10ClN3 B11868165 1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
The synthesis of 1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyridine-3-carbaldehyde and hydrazine.
Reaction Conditions: The reaction is carried out in N,N-diisopropylethylamine and dimethylacetamide (DMA) at 80°C for four hours.
Purification: After the reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product.
Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the C6 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride and solvents like dimethylformamide (DMF). .
Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications at the benzyl or chloro substituents.
Applications De Recherche Scientifique
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and chloro substituents play crucial roles in binding to these targets, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrimidine ring fused with a pyrazole ring, offering different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have additional ring systems, providing unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10ClN3 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
1-benzyl-6-chloropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c14-13-6-12-11(7-15-13)8-16-17(12)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
AFVFAHAZBQEAOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC(=NC=C3C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)






![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)





